1-Bromo-3-ethoxy-5-isopropylbenzene

Description

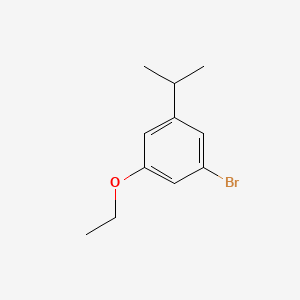

1-Bromo-3-ethoxy-5-isopropylbenzene (CAS: 852940-53-5) is a substituted aromatic compound with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol . Its structure features a benzene ring substituted at positions 1, 3, and 5 with bromine, ethoxy (-OCH₂CH₃), and isopropyl (-CH(CH₃)₂) groups, respectively. The ethoxy and isopropyl groups are electron-donating, influencing the compound’s reactivity and physical properties. It is commonly utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its versatile substitution pattern .

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-bromo-3-ethoxy-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15BrO/c1-4-13-11-6-9(8(2)3)5-10(12)7-11/h5-8H,4H2,1-3H3 |

InChI Key |

IIRRWXMIXCTIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethoxy-5-isopropylbenzene can be synthesized through a multi-step process involving the bromination of 3-ethoxy-5-isopropylbenzene. The general synthetic route involves:

Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Ethoxylation: The introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be done using ethyl alcohol (ethanol) in the presence of a strong acid like sulfuric acid (H2SO4).

Isopropylation: The introduction of an isopropyl group (-CH(CH3)2) to the benzene ring. This can be achieved using isopropyl chloride (CH3CHClCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 1-Bromo-3-ethoxy-5-isopropylbenzene typically involves large-scale bromination, ethoxylation, and isopropylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethoxy-5-isopropylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.

Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under basic conditions.

Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products

Nitration: 1-Nitro-3-ethoxy-5-isopropylbenzene

Hydrolysis: 3-Ethoxy-5-isopropylphenol

Oxidation: 3-Ethoxy-5-isopropylbenzoic acid

Scientific Research Applications

1-Bromo-3-ethoxy-5-isopropylbenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-5-isopropylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the isopropyl group can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities but differ in substituent type, position, or electronic effects:

Table 1: Structural Comparison

Key Observations:

- Substituent Electronic Effects: The ethoxy group in the target compound is less electron-withdrawing than the trifluoromethoxy (-O-CF₃) group in , which significantly deactivates the aromatic ring.

- Steric Effects :

Electrophilic Aromatic Substitution (EAS) :

- The target compound’s ethoxy and isopropyl groups activate the ring, directing EAS to positions ortho/para to the substituents.

- In contrast, the trifluoromethoxy group in deactivates the ring, making EAS less favorable unless strong directing groups are present.

Nucleophilic Aromatic Substitution (NAS) :

- Bromine’s leaving-group ability is enhanced in the target compound due to electron-donating substituents, whereas electron-withdrawing groups (e.g., -O-CF₃ in ) reduce NAS feasibility.

Halogen Exchange Reactions :

Physical Properties and Stability

Molecular Weight and Solubility :

- Higher molecular weight compounds (e.g., at 313.11 g/mol) exhibit lower volatility and higher boiling points compared to the target (243.14 g/mol).

- The ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) relative to nonpolar analogs like .

Thermal Stability :

- Electron-withdrawing groups (e.g., -O-CF₃ in ) may reduce thermal stability under acidic conditions due to increased susceptibility to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.